2H-[2,7]Naphthyridin-1-one hydrochloride
Description
Properties
IUPAC Name |
2H-2,7-naphthyridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1-5H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVQCDOFCWVJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369648-60-2 | |
| Record name | 2,7-Naphthyridin-1(2H)-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369648-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridin-1(2H)-one, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2h 1 2 Naphthyridin 1 One Hydrochloride
Strategies for the De Novo Synthesis of the 2,7-Naphthyridinone Core
The construction of the 2,7-naphthyridinone scaffold can be achieved through various synthetic routes, often starting from pyridine (B92270) derivatives, quinoline (B57606) derivatives, or even acyclic precursors. researchgate.net The majority of methods rely on the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine substrates. researchgate.net
Retrosynthetic analysis of the 2,7-naphthyridinone core reveals several viable disconnection strategies. A common approach involves disconnecting the pyridinone ring, leading back to a substituted pyridine precursor. For instance, the synthesis of substituted 2,7-naphthyridin-1(7H)-ones can be conceptualized as starting from simple nicotinamide (B372718) salts. fao.orgresearchgate.net This strategy relies on building the second ring onto a pre-existing pyridine structure.
Another powerful retrosynthetic approach involves the disconnection of bonds that can be formed via multicomponent reactions or cycloadditions. For example, the synthesis of benzo[c] rsc.orgresearchgate.netnaphthyridinones can be achieved via a ruthenium-catalyzed [2+2+2] cycloaddition, suggesting a disconnection back to a 1,7-diyne and a cyanamide. nih.govacs.org More classical approaches like the Friedländer synthesis would disconnect the pyridinone ring to an amino-substituted pyridine aldehyde or ketone and a compound with an active methylene (B1212753) group. wikipedia.orgnih.govjk-sci.com
Several key chemical reactions have been instrumental in the synthesis of the 2,7-naphthyridinone core. These methods provide access to a wide range of substituted derivatives.
Friedländer Reaction: This classical reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com This reaction, traditionally used for quinolines, can be adapted for naphthyridine synthesis by using aminonicotinaldehydes as substrates. nih.gov The reaction is typically catalyzed by acids or bases. jk-sci.com
Reissert Reaction: A tandem process beginning with a Reissert reaction has been developed for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones. fao.orgresearchgate.net This sequence starts with nicotinamide salts and proceeds through the Reissert reaction, followed by an intramolecular nucleophilic addition and subsequent oxidation-dehydrogenation to furnish the final product in good yields. fao.orgresearchgate.netdocumentsdelivered.com The Reissert reaction itself typically involves the reaction of a heterocyclic nitrogen compound, like quinoline or pyridine, with an acid chloride and potassium cyanide. wikipedia.org
Smiles Rearrangement: The Smiles rearrangement has been effectively utilized as a regioselective method to prepare 1-amino-3-oxo-2,7-naphthyridines. nih.gov This intramolecular nucleophilic aromatic substitution involves an activated aryl system and a nucleophile connected by a chain. wikipedia.org For example, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov This rearrangement represents a novel and efficient route to this class of compounds. mdpi.com
Intramolecular Nucleophilic Addition: This type of reaction is a key step in several synthetic sequences. It is notably used in the tandem synthesis that commences with a Reissert reaction, where the intramolecular addition facilitates the crucial ring-closing step to form the bicyclic naphthyridinone skeleton. fao.orgresearchgate.net
Ruthenium-Catalyzed [2+2+2] Cycloaddition: A modern and convenient method for synthesizing benzo[c] rsc.orgresearchgate.netnaphthyridinone derivatives involves the [2+2+2] cycloaddition of 1,7-diynes with cyanamides, catalyzed by a ruthenium complex. nih.govacs.org This reaction demonstrates good functional group tolerance and provides the target compounds in moderate to good yields. nih.gov
| Key Reaction | Starting Materials | Product Type | Reference(s) |
| Friedländer Reaction | 2-Aminonicotinaldehyde, Active methylene compounds | Naphthyridines | nih.gov |
| Reissert Reaction | Nicotinamide salts | Substituted 2,7-naphthyridin-1(7H)-ones | fao.orgresearchgate.net |
| Smiles Rearrangement | Substituted 2,7-naphthyridines with a suitable side chain | 1-Amino-3-oxo-2,7-naphthyridines | nih.govmdpi.com |
| Intramolecular Nucleophilic Addition | Reissert compound intermediate | 2,7-Naphthyridinone core | fao.orgresearchgate.net |
| Ru-catalyzed [2+2+2] Cycloaddition | 1,7-Diynes, Cyanamides | Benzo[c] rsc.orgresearchgate.netnaphthyridinones | nih.govacs.org |
Control over regioselectivity and stereoselectivity is crucial for synthesizing specific isomers and complex derivatives of 2,7-naphthyridinone.
Regioselectivity: Several synthetic methods offer excellent regiochemical control. The ruthenium-catalyzed [2+2+2] cycloaddition provides benzo[c] rsc.orgresearchgate.netnaphthyridinones as the major product with high regioselectivity over the benzo[c] rsc.orgnih.govnaphthyridinone isomer. nih.govacs.org The Smiles rearrangement also provides a regioselective procedure for synthesizing 1-oxo-2,7-naphthyridine compounds. nih.gov Furthermore, a multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been developed for the regioselective synthesis of benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine derivatives. rsc.org Specific regioselective syntheses of 1-alkyl-3,6,8-trimethyl-2,7-naphthyridines have also been reported. acs.orgdocumentsdelivered.com
Stereoselectivity: While the core 2,7-naphthyridinone is achiral, the synthesis of substituted derivatives can create stereocenters. One reported reaction provides a pathway to functionalized benzo[c] rsc.orgresearchgate.netnaphthyridines containing three stereogenic centers with excellent diastereoselectivity under mild conditions. researchgate.net This transformation simultaneously forms four new bonds and two new N-heterocycles in a single step. researchgate.net
Post-Synthetic Functionalization and Derivatization of 2H-rsc.orgresearchgate.netNaphthyridin-1-one Hydrochloride
Once the 2,7-naphthyridinone core is assembled, further derivatization is often necessary to explore its chemical space and biological activity. Post-synthetic modifications typically involve functionalizing the nitrogen atom or adding side chains through carbon-carbon bond-forming reactions.
The functionalization of the nitrogen atom at the 2-position is a key strategy for derivatization.
N-Arylation with Diaryliodonium Salts: An efficient method for the N-arylation of 2,7-naphthyridin-1(2H)-one utilizes diaryliodonium salts. acs.orgnih.gov This strategy is advantageous due to its mild reaction conditions, short reaction times, and high yields. nih.govresearchgate.net It has been successfully applied to synthesize new 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks, which can be further functionalized, for example, by amination at the 8-position. acs.orgnih.govresearchgate.net
Other Heteroatom Functionalizations: The introduction of other heteroatoms or heteroatom-containing groups is also a common strategy. For instance, 1-amino-3-chloro-2,7-naphthyridines can react with 2-mercaptoethanol (B42355) to introduce a (2-hydroxyethyl)thio group, which can then be used in subsequent rearrangements. nih.gov The synthesis of 8-amino-substituted derivatives from chlorinated precursors is another example of heteroatom functionalization, specifically C-N bond formation. researchgate.net
Introducing carbon-based side chains onto the 2,7-naphthyridinone scaffold is critical for modulating the properties of the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds. researchgate.net These reactions are widely used to couple organoboron compounds with organic halides or triflates under mild conditions. researchgate.net This methodology allows for the elaboration of the 2,7-naphthyridinone core by introducing a wide variety of aryl, heteroaryl, or alkyl side chains, which is a key step in the synthesis of complex derivatives and the exploration of structure-activity relationships. researchgate.netresearchgate.net
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs based on the 2,7-naphthyridin-1-one scaffold is a critical strategy in medicinal chemistry for elucidating structure-activity relationships (SAR). This process involves the systematic modification of the core structure to identify key chemical features that govern biological activity, potency, and selectivity. Research has focused on creating libraries of these analogs to discover novel kinase inhibitors and other therapeutic agents. researchgate.netnih.gov
A prominent strategy involves the functionalization of the 2,7-naphthyridin-1(2H)-one core at various positions. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized to explore their potential as kinase inhibitors. nih.gov This work led to the discovery of a potent inhibitor of c-Kit kinase, where modifications at the 8-amino position were crucial for activity. Compound 9k from this series, for example, showed an IC₅₀ value of 8.5 nM against c-Kit, a significant improvement compared to the lead compound 3 (IC₅₀ of 329.6 nM). nih.gov The general synthetic approach often begins with a key intermediate, such as 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one, which can then be subjected to nucleophilic substitution with various amines to generate a diverse library of compounds. researchgate.net
These studies highlight that the functionalization of the 2,7-naphthyridinone scaffold is often challenging, which has historically limited its application in drug discovery. nih.gov However, the development of efficient synthetic methods, such as diaryliodonium salt-based N-arylation and multi-component reactions, has enabled the construction of small combinatorial libraries to systematically probe SAR. researchgate.net
Table 1: Structure-Activity Relationship of 2,7-Naphthyridinone Analogs as Kinase Inhibitors nih.gov
| Compound | R Group (at 8-amino position) | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 3 | (reference compound) | 329.6 | >1000 |
| 9k | 3-(trifluoromethyl)phenyl | 8.5 | 135.5 |
| 9j | 3-cyanophenyl | 16.5 | 118.2 |
| 9a | phenyl | 290.4 | >1000 |
| 9d | 4-fluorophenyl | 155.6 | >1000 |
Sustainable and Scalable Synthetic Approaches for 2H-acs.orgresearchgate.netNaphthyridin-1-one Hydrochloride
Recent advancements in synthetic chemistry have emphasized the need for sustainable and scalable methods for preparing complex heterocyclic scaffolds like naphthyridinones. This involves adhering to the principles of green chemistry and developing routes that are both high-yielding and atom-economical.
The application of green chemistry principles to the synthesis of naphthyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing efficient catalytic systems. nih.govtandfonline.com
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Researchers have successfully adapted classic reactions, such as the Friedländer annulation for synthesizing 1,8-naphthyridines, to be performed in water. acs.orgnih.govrsc.org This approach often utilizes a biocompatible and inexpensive ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst, which can form hydrogen bonds with reactants, facilitating the reaction in an aqueous environment. acs.orgnih.gov Similarly, a one-pot, catalyst-free, pseudo-five-component synthesis of nih.govacs.org-naphthyridines has been developed in water at 100 °C, avoiding the need for expensive catalysts and toxic organic solvents. acs.org
Solvent-Free and Catalytic Methods: Solvent-free reaction conditions represent another key green strategy. The synthesis of 1,8-naphthyridyl derivatives has been achieved using basic ionic liquids as recyclable catalysts under solvent-free conditions. nih.gov Furthermore, a systematic approach for synthesizing naphthyridines has been developed at ambient temperature without solvents, using a recyclable magnetic nanocatalyst (SiO₂/Fe₃O₄@GO). tandfonline.com This method offers high product yields and allows for easy separation of the catalyst from the reaction mixture. tandfonline.com
For the specific 2,7-naphthyridinone skeleton, catalytic methods are being developed. A ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides provides a convenient route to benzo[c] acs.orgresearchgate.netnaphthyridinones with good yields and high regioselectivity. acs.orgnih.gov These catalytic approaches are advantageous as they often operate under milder conditions and with greater efficiency than stoichiometric reactions.
Table 2: Comparison of Green Synthetic Methods for Naphthyridine Scaffolds
| Naphthyridine Type | Method | Catalyst | Solvent | Key Advantages | Ref. |
| 1,8-Naphthyridines | Friedländer Reaction | Choline Hydroxide (IL) | Water | Metal-free, biocompatible catalyst, gram-scale yield | acs.orgnih.gov |
| nih.govacs.org-Naphthyridines | Multicomponent Reaction | None | Water | Catalyst-free, one-pot, avoids toxic solvents | acs.org |
| Naphthyridines | Multicomponent Reaction | SiO₂/Fe₃O₄@GO | Solvent-free | Recyclable magnetic catalyst, ambient temperature | tandfonline.com |
| Benzo[c] acs.orgresearchgate.netnaphthyridinones | [2+2+2] Cycloaddition | Ruthenium Complex | Organic | Catalytic, good functional group tolerance | acs.orgnih.gov |
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. The development of high-yield and atom-economical routes is crucial for the large-scale synthesis of pharmaceutical intermediates like 2H- acs.orgresearchgate.netNaphthyridin-1-one hydrochloride.
Tandem and Multicomponent Reactions: These reaction types are inherently atom-economical as they combine several synthetic steps into a single operation without isolating intermediates, thus reducing solvent use and waste. A tandem process involving a Reissert reaction, intramolecular nucleophilic addition, and oxidation has been developed for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones from simple nicotinamide salts in good yields. researchgate.net Another powerful strategy is the use of multicomponent reactions (MCRs). A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. This method tolerates a wide variety of aldehydes and amines. researchgate.net
Catalytic Cycloadditions and Cyclizations: Metal-catalyzed reactions that form multiple bonds in one step are highly atom-economical. The ruthenium-catalyzed [2+2+2] cycloaddition of diynes and cyanamides to form benzo[c] acs.orgresearchgate.netnaphthyridinones is a prime example, constructing the complex heterocyclic core with high efficiency. acs.org Similarly, an unprecedented one-pot cyclization and amination of a 3-acyl-2-vinylpyridine intermediate, mediated by ammonia, was developed for the synthesis of a dihydronaphthyridine scaffold, highlighting an atom-economical approach. acs.org Tandem procedures, such as a nitrile hydration/cyclization to produce 1,6-naphthyridine-5,7-diones, also exemplify efficient and rapid routes to diverse drug-like products under mild conditions. acs.org
These advanced synthetic routes, which prioritize yield and atom economy, are essential for making the synthesis of complex molecules like 2H- acs.orgresearchgate.netNaphthyridin-1-one hydrochloride more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Crystallographic Characterization of 2h 1 2 Naphthyridin 1 One Hydrochloride
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in both solution and solid states. uobasrah.edu.iqfrontiersin.org For 2H- rsc.orgmdpi.comNaphthyridin-1-one hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of proton and carbon signals, while solid-state NMR offers insights into its solid-phase conformation and packing.
1D and 2D NMR Techniques
The structure of 2H- rsc.orgmdpi.comNaphthyridin-1-one possesses a unique arrangement of protons and carbons within its bicyclic system. The proton (¹H) NMR spectrum is expected to show distinct signals for the five aromatic protons and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. In the hydrochloride salt, protonation at the N7 nitrogen further influences the electronic environment.
Two-dimensional NMR experiments are crucial for definitive assignments. mdpi.comnih.gov
¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of adjacent protons on the aromatic rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. mdpi.com
Based on analogous heterocyclic systems, the predicted NMR data are summarized below. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H- rsc.orgmdpi.comNaphthyridin-1-one in a common NMR solvent such as DMSO-d₆
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (C=O) | - | ~162 | H8, H3 |
| 2 (N-H) | ~11.5 (broad s) | - | H3, H8a |
| 3 | ~6.5 (d) | ~118 | H4, C1, C4a |
| 4 | ~7.8 (d) | ~138 | H3, H5, C4a, C5 |
| 4a | - | ~120 | H3, H4, H5 |
| 5 | ~7.5 (d) | ~117 | H4, H6, C4, C6, C8a |
| 6 | ~8.4 (d) | ~145 | H5, H8, C5, C8, C8a |
| 8 | ~9.0 (s) | ~150 | H6, C1, C6, C8a |
| 8a | - | ~148 | H5, H8 |
Note: Predicted values are based on general principles and data from related naphthyridinone structures. Actual experimental values may vary. 'd' denotes a doublet, 's' a singlet.
Solid-State NMR (SS-NMR)
Solid-state NMR is uniquely suited for studying the structure of materials in their solid form, providing information that is inaccessible by solution NMR. ox.ac.uk It is particularly powerful for identifying polymorphism, where a compound can exist in multiple crystalline forms. frontiersin.org For 2H- rsc.orgmdpi.comNaphthyridin-1-one hydrochloride, ¹³C SS-NMR spectra can distinguish between different polymorphs, as the chemical shifts are highly sensitive to the local electronic environment and intermolecular interactions in the crystal lattice. frontiersin.org Broad resonances in an SS-NMR spectrum can indicate the presence of an amorphous (non-crystalline) form. frontiersin.org Furthermore, SS-NMR can directly probe intermolecular hydrogen bonds, which are critical to the crystal packing of the hydrochloride salt. ox.ac.uk
Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2H- rsc.orgmdpi.comNaphthyridin-1-one hydrochloride is dominated by absorptions corresponding to its key functional groups. The presence of the lactam (cyclic amide) ring and the effects of protonation are clearly observable.
Table 2: Characteristic FTIR Vibrational Frequencies for 2H- rsc.orgmdpi.comNaphthyridin-1-one Hydrochloride
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200-3400 | A moderately broad peak corresponding to the amide N-H group. |
| Aromatic C-H Stretch | 3000-3100 | Sharp peaks characteristic of sp² C-H bonds. |
| N⁺-H Stretch | 2400-2800 | A very broad and complex absorption due to the protonated N7 nitrogen of the hydrochloride salt. |
| C=O Stretch (Amide I) | 1650-1680 | A very strong and sharp absorption, characteristic of the lactam carbonyl. |
| C=C and C=N Stretches | 1450-1620 | Multiple bands of variable intensity from the aromatic ring system. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The aromatic ring system of the naphthyridinone core, being rich in polarizable π-electrons, is expected to produce strong Raman signals. nih.gov Low-frequency Raman scattering (below 400 cm⁻¹) can also probe lattice vibrations (phonons), offering a sensitive method for distinguishing between different polymorphic forms of the crystal. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. whitman.edu
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. nih.govmdpi.com For 2H- rsc.orgmdpi.comNaphthyridin-1-one (C₈H₆N₂O, Molecular Weight: 146.15 g/mol ), the protonated molecule [M+H]⁺ would be analyzed. biosynth.com The calculated exact mass of this ion (C₈H₇N₂O⁺) is 147.05584 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the molecular formula.
Fragmentation Pattern Analysis
Electron impact (EI) or collision-induced dissociation (CID) of the parent ion generates a series of fragment ions whose masses provide structural clues. The fragmentation of the 2,7-naphthyridine (B1199556) ring system has been noted to proceed via specific pathways, including the sequential loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com Other expected fragmentations for the 2H- rsc.orgmdpi.comNaphthyridin-1-one structure include the loss of carbon monoxide (CO). libretexts.orgmiamioh.edu
Table 3: Predicted Key Mass Spectrometry Fragments for 2H- rsc.orgmdpi.comNaphthyridin-1-one
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 147 | [C₈H₇N₂O]⁺ | - (Parent Ion, [M+H]⁺) |
| 119 | [C₇H₇N₂]⁺ | CO (28 Da) |
| 104 | [C₇H₆N]⁺ | HNCO (43 Da) |
| 103 | [C₆H₅N₂]⁺ | C₂H₂ (26 Da) from m/z 129 (not shown) |
| 77 | [C₆H₅]⁺ | HCN (27 Da) from m/z 104 |
Note: Fragmentation pathways can be complex and may involve rearrangements. These represent plausible primary fragmentation steps.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov An analysis of a suitable single crystal of 2H- rsc.orgmdpi.comNaphthyridin-1-one hydrochloride would provide precise data on its molecular geometry and how the molecules are organized in the crystal lattice.
Molecular Structure
The SCXRD analysis would confirm the planarity of the fused bicyclic naphthyridinone ring system. It would provide precise measurements of all bond lengths and angles, revealing details such as the partial double-bond character of the amide C-N bond and any subtle deviations from ideal geometry caused by ring strain or substituent effects.
Crystal Packing and Intermolecular Interactions
For an ionic salt like a hydrochloride, the crystal packing is dictated by strong intermolecular forces. The analysis would reveal a detailed map of these interactions:
Hydrogen Bonding: A primary feature would be the hydrogen bonding network. Key interactions would include hydrogen bonds from the amide N-H donor to the carbonyl oxygen acceptor of a neighboring molecule, and crucially, strong hydrogen bonds involving the protonated N7⁺-H and the chloride anion (Cl⁻), such as N⁺-H···O and N⁺-H···Cl⁻.
This comprehensive structural information is vital for understanding the physicochemical properties of the solid material, such as solubility and stability, and for correlating its structure with its biological or material function.
Theoretical and Computational Studies of 2h 1 2 Naphthyridin 1 One Hydrochloride
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation (or its density-based equivalent), providing detailed information about molecular orbitals, charge distribution, and energetic properties. youtube.comresearchgate.net For the 2H- researchgate.netresearchgate.netNaphthyridin-1-one hydrochloride system, DFT, particularly using functionals like B3LYP combined with basis sets such as 6-311G(d,p), is a common approach to achieve a balance between computational cost and accuracy, as demonstrated in studies of related heterocyclic compounds. researchgate.netdergipark.org.tr These calculations are foundational for optimizing the molecular geometry and predicting a wide range of molecular properties. youtube.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govaimspress.com
For 2H- researchgate.netresearchgate.netNaphthyridin-1-one hydrochloride, the HOMO is expected to be localized primarily on the electron-rich naphthyridinone ring system, while the LUMO would also be distributed across this π-conjugated system. The presence of the hydrochloride would influence the orbital energies. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic transition properties and reactivity. dergipark.org.tr
Table 1: Illustrative Frontier Orbital Properties for 2H- researchgate.netresearchgate.netNaphthyridin-1-one This table presents hypothetical data based on typical DFT (B3LYP/6-311G(d,p)) calculations for similar heterocyclic systems to illustrate the expected output.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.10 | ELUMO - EHOMO; indicates chemical stability and reactivity. A larger gap implies greater stability. icm.edu.pl |
DFT calculations are also used to determine how charge is distributed within a molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. youtube.com This map is invaluable for identifying the reactive sites of a molecule: regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. icm.edu.pl For 2H- researchgate.netresearchgate.netNaphthyridin-1-one, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms, indicating these as sites for electrophilic interaction.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of properties like electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic power). nih.gov
Table 2: Predicted Global Reactivity Descriptors for 2H- researchgate.netresearchgate.netNaphthyridin-1-one Calculated from the illustrative HOMO/LUMO energies in Table 1.
| Reactivity Descriptor | Formula | Calculated Value | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.30 eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 eV | Represents the resistance to charge transfer. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | 1/η | 0.39 eV-1 | The reciprocal of hardness; indicates a molecule's polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.62 eV | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 2H- researchgate.netresearchgate.netNaphthyridin-1-one, this could involve rotation around single bonds if substituents were present.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For 2H- researchgate.netresearchgate.netNaphthyridin-1-one hydrochloride, DFT calculations can be used to predict:
Vibrational Spectra (FTIR and Raman): The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., C=O stretch, N-H bend, ring vibrations). researchgate.net
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be computed to aid in the interpretation of experimental NMR data, confirming the molecular structure.
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. dergipark.org.tr This can provide insight into the π→π* and n→π* transitions within the naphthyridinone core. researchgate.net
A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the derived electronic properties.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For the synthesis of the 2H- researchgate.netresearchgate.netNaphthyridin-1-one scaffold, computational studies can elucidate the reaction mechanism, identify intermediates, and calculate the energy barriers associated with each step. nih.gov This is achieved by locating the transition state (TS) structures—the highest energy point along the reaction coordinate—and calculating their energies.
For instance, the formation of naphthyridine rings can occur through various pathways, such as cycloaddition or rearrangement reactions. mdpi.comresearchgate.net By modeling these potential pathways, researchers can determine the most energetically favorable route. The activation energy (the difference in energy between the reactants and the transition state) can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed. This insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis.
Preclinical Biological Activity and Mechanistic Investigations of 2h 1 2 Naphthyridin 1 One Hydrochloride
Target Identification and Screening Modalities
The discovery of the biological targets for naphthyridinone derivatives often begins with broad screening campaigns to identify initial hits. High-throughput screening (HTS) is a common starting point, allowing for the rapid evaluation of large compound libraries against specific enzymes or cellular pathways. nih.gov For instance, HTS methods have been developed to identify inhibitors of enzymes crucial for diseases like cancer and autoimmune disorders. nih.gov
Once initial candidates are identified, more specific enzyme inhibition and receptor binding assays are employed to characterize their activity and selectivity. Naphthyridinone derivatives have been identified as potent inhibitors of several key enzyme families:
Protein Kinases: Many naphthyridinones target protein kinases, which are crucial regulators of cell signaling. nih.gov For example, certain derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway often dysregulated in cancer. nih.gov Rational design and screening have led to 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives that potently inhibit both PI3K and mTOR. nih.gov Similarly, other derivatives have been developed to target bacterial serine-threonine kinases like PknA and PknB in Mycobacterium tuberculosis, showing potent inhibition with Ki values around 5 nM. nih.gov
Diacylglycerol Kinases (DGKs): Substituted naphthyridinone compounds have been developed as inhibitors of DGKα and DGKζ, which are negative regulators of T-cell signaling. google.comwipo.int By inhibiting these enzymes, the compounds can enhance T-cell activation, a promising strategy for cancer immunotherapy. google.comwipo.int
Other Enzymes: The naphthyridinone scaffold has also been utilized to target other enzyme classes. For example, derivatives have been developed as inhibitors of bacterial enoyl-ACP reductases (FabI and FabK), which are essential for fatty acid synthesis in bacteria. nih.gov Additionally, some have been found to inhibit protein farnesyltransferase (PFT) in malaria parasites, showing selectivity over the human enzyme. nih.gov
Table 1: Examples of Naphthyridinone Derivatives and their Molecular Targets
| Naphthyridinone Derivative Class | Molecular Target | Screening Modality | Therapeutic Area | Reference |
|---|---|---|---|---|
| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-ones | PI3K/mTOR | Enzyme Inhibition Assay | Cancer | nih.gov |
| Substituted Naphthyridinones | DGKα / DGKζ | Enzyme Inhibition Assay | Cancer, Viral Infections | google.comwipo.int |
| Naphthyridin-2-ones with indole (B1671886) moiety | Bacterial Enoyl-ACP Reductase (FabI, FabK) | Enzyme Inhibition Assay | Antibacterial | nih.gov |
| 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridines | Malaria Protein Farnesyltransferase (PFT) | Enzyme Inhibition Assay | Antimalarial | nih.gov |
| 7-methyl-1,8-naphthyridinones with triazole ring | DNA Gyrase | Enzyme Inhibition Assay | Antibacterial | nih.gov |
Cell-Based Assays and Phenotypic Screening in Relevant Biological Models
Following target identification, the biological activity of naphthyridinone derivatives is evaluated in cell-based assays. These assays provide insights into the compounds' effects in a more complex biological context, such as in cancer cell lines or microbial cultures. nih.govresearchgate.net
Phenotypic screening using various human cancer cell lines is a common approach. For instance, a series of naphthyridine derivatives were tested for their cytotoxic (cell-killing) effects against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cells using the MTT assay. nih.gov This assay measures the metabolic activity of cells, which correlates with cell viability. nih.gov Some of these compounds demonstrated potent cytotoxicity, with IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating significant anticancer potential. nih.govresearchgate.net Similarly, other studies have used cell viability assays to screen naphthoquinone derivatives against various tumor cell lines, identifying compounds with selective cytotoxicity towards cancer cells over non-tumoral cells. mdpi.com
In the context of infectious diseases, naphthyridinones have been tested against various microbial cultures. For example, certain derivatives have shown potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). nih.gov Others have demonstrated antibacterial activity against strains like Bacillus subtilis. nih.gov
Cellular Uptake and Intracellular Localization Studies
Understanding how a compound enters a cell and where it accumulates is crucial for interpreting its biological activity. The cellular uptake and subcellular localization of naphthyridinone-like compounds are often investigated using fluorescence microscopy techniques. researchgate.netresearchgate.net
Studies on similar cationic compounds, like benzophenothiaziniums, reveal that minor structural changes can significantly alter their intracellular destination. mdpi.com For example, different N-alkyl substitutions on a benzophenothiazine core led to preferential accumulation in either lysosomes or mitochondria. mdpi.com This differential localization can be critical to the compound's mechanism of action, as compounds accumulating in lysosomes might be released upon light activation to relocate to other organelles like mitochondria, inducing cell death. mdpi.com The uptake can be influenced by factors like the cell membrane's pH gradient or mitochondrial membrane potential. mdpi.com While specific studies on 2H- nih.govnih.govNaphthyridin-1-one hydrochloride are limited, the principles observed with these related structures suggest that its localization would likely be in vesicular structures such as lysosomes or mitochondria, depending on its specific substituents. researchgate.net
Modulation of Specific Biological Pathways and Signaling Cascades
Naphthyridinone derivatives exert their cellular effects by modulating specific signaling pathways. A primary mechanism for many of these compounds is the inhibition of kinase signaling cascades, which are fundamental to cell growth, proliferation, and survival. youtube.com
The PI3K/AKT/mTOR pathway is one of the most critical signaling networks in cancer, and its inhibition is a major therapeutic strategy. nih.gov As mentioned, rationally designed 1,6-naphthyridin-2(1H)-one derivatives have been shown to be potent dual inhibitors of PI3K and mTOR. nih.gov Inhibition of this pathway blocks downstream signals that promote cell growth and survival, leading to anti-tumor effects. nih.gov
Another relevant pathway is the RAS/RAF/MEK/ERK (MAPK) cascade, which is also frequently activated in cancer. youtube.com This pathway is initiated by receptor tyrosine kinases and involves a series of phosphorylations that ultimately activate transcription factors involved in cell proliferation. youtube.com While direct inhibition of this pathway by naphthyridinones is less commonly reported than PI3K inhibition, the interconnectedness of cellular signaling means that inhibition of one pathway can affect others.
In Vivo Efficacy Studies in Preclinical Animal Models
Promising results from in vitro and cell-based assays lead to the evaluation of compounds in preclinical animal models to determine their efficacy in a living organism. probiocdmo.commeliordiscovery.com These studies are a critical step before any potential clinical investigation in humans.
Naphthyridinone derivatives have been tested in various animal models of disease:
Anti-cancer Models: The antitumor activity of naphthyridinones is often evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. probiocdmo.com The efficacy of a test compound is measured by its ability to inhibit tumor growth.
Anti-malarial Models: The efficacy of naphthyridinone-based compounds against malaria has been assessed in relevant animal models. For example, 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were found to be metabolically stable and showed potential for in vivo activity. nih.gov
Anti-infective Models: The in vivo efficacy of naphthyridinone derivatives against bacterial infections has been demonstrated. One derivative showed good efficacy after oral administration in a rat model of infection with a multidrug-resistant strain of S. aureus. nih.gov Another compound exhibited high in vivo activity in a mouse model of tuberculosis, reducing the bacterial load in lung and spleen tissues. nih.gov
Anti-inflammatory Models: Naphthyl derivatives have also been evaluated in in vivo models of inflammation, such as the carrageenan-induced inflammation model in mice. mdpi.com These studies showed that the compounds could significantly reduce leukocyte migration and the production of inflammatory mediators like nitric oxide. mdpi.com
Pharmacodynamic Biomarker Evaluation
Pharmacodynamic (PD) biomarkers are used in in vivo studies to provide evidence that a drug is having the desired biological effect on its target. veedalifesciences.combiognosys.com These markers are crucial for understanding the relationship between drug exposure and the pharmacological response. fda.gov
For kinase inhibitors, a common PD biomarker is the phosphorylation status of the target kinase or its downstream substrates. For example, in a study of a PI3K/mTOR inhibitor, researchers would analyze tumor tissue from treated animals to measure the levels of phosphorylated AKT or S6 ribosomal protein. A reduction in the levels of these phosphorylated proteins would indicate that the drug has successfully inhibited the PI3K/mTOR pathway in the tumor. nih.gov Similarly, in inflammation models, levels of inflammatory mediators like cytokines (e.g., IL-1β) or nitric oxide in tissue or biological fluids can serve as PD biomarkers. mdpi.com
Target Engagement and In Vivo Mechanism Confirmation
Confirming that a drug interacts with its intended molecular target within the complex environment of a living organism is a key step in preclinical development. nih.govnih.gov This process, known as target engagement, validates the drug's mechanism of action. nih.gov
Competitive activity-based protein profiling (ABPP) is one method used to measure target engagement in vivo. nih.govnih.gov This technique uses chemical probes that react with active enzymes. By administering a reversible inhibitor (the drug candidate) before the probe, researchers can measure the degree to which the drug blocks the probe from binding to the target enzyme. This method can quantitatively assess target occupancy across different tissues, revealing, for example, whether a drug penetrates the central nervous system or is rapidly metabolized in the liver. nih.gov Such studies provide direct evidence that the observed therapeutic effects are a result of the drug binding to its specific target in the animal model. nih.gov
Elucidation of Molecular Mechanisms of Action
The mechanistic understanding of how 2H- malayajournal.orgresearchgate.netNaphthyridin-1-one hydrochloride and its analogs exert their biological effects is crucial for their development as therapeutic agents. This section delves into the computational and medicinal chemistry approaches used to investigate their molecular interactions and structure-activity relationships.
Protein-Ligand Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in elucidating the binding modes of naphthyridinone derivatives, providing insights into the specific interactions that drive their biological activities.
Studies on various naphthyridinone analogs have revealed that these compounds can form key interactions with the amino acid residues within the active sites of their target proteins. For instance, in the case of 1,8-naphthyridine (B1210474) derivatives targeting the PDK-1 protein, an anticancer target, molecular docking studies have shown specific hydrogen bonding interactions. One compound was observed to form hydrogen bonds with Ala160, Ser160, and Thr222 in the PIF pocket of PDK-1, which is believed to contribute to its binding sensitivity. malayajournal.org
Similarly, molecular docking has been employed to understand the interactions of benzo[h] malayajournal.orgijpsonline.comnaphthyridin-2(1H)-one analogs with the mechanistic target of rapamycin (mTOR), a serine/threonine protein kinase. ijpsonline.com These studies help in visualizing the binding conformation and identifying the crucial residues for ligand recognition, thereby guiding the design of more potent inhibitors. ijpsonline.com The insights gained from such studies are pivotal for understanding how these molecules can inhibit the function of key cellular proteins involved in disease progression.
The binding of naphthyridine derivatives is not limited to enzymes. Molecular recognition studies have also been conducted to understand their interactions with other biologically important molecules like biotin (B1667282) analogs. These studies have highlighted the role of hydrogen bond interactions in the formation of stable complexes, with naphthyridine derivatives acting as effective receptors. nih.gov
The general principle underlying the interaction of many kinase inhibitors with their target is the formation of hydrogen bonds with the hinge region of the kinase domain. For naphthyridinone derivatives, the nitrogen atoms in the bicyclic ring system and the carbonyl group are key features that can participate in such hydrogen bonding. The specific interactions, however, are highly dependent on the substitution pattern of the naphthyridinone core and the topology of the target protein's active site.
Table 1: Key Protein-Ligand Interactions for Naphthyridinone Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 1,8-Naphthyridines | PDK-1 | Ala160, Ser160, Thr222 | Hydrogen Bonding malayajournal.org |
| Benzo[h] malayajournal.orgijpsonline.comnaphthyridin-2(1H)-ones | mTOR | Not specified in abstract | Binding to kinase domain ijpsonline.com |
| Naphthyridines | Biotin Analogs | Not applicable | Hydrogen Bonding nih.gov |
Structure-Activity Relationship (SAR) Studies for 2H-malayajournal.orgresearchgate.netNaphthyridin-1-one Hydrochloride and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For the naphthyridinone scaffold, extensive SAR studies have been conducted, revealing critical insights into the pharmacophore.
The naphthyridine core is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthyridinone ring system. nih.gov
For example, in a series of 1,5-naphthyridin-2-one analogs developed as novel bacterial topoisomerase inhibitors, SAR studies revealed that substitution at the N-1 position significantly influences their potency and spectrum of activity. The introduction of a 7-fluoro-1-cyanomethyl group led to a compound with improved potency against a range of bacteria. nih.govresearchgate.net
In the context of anticancer activity, SAR studies on 5H-benzo[c] malayajournal.orgnih.govnaphthyridin-6-one analogs as Aurora kinase inhibitors have demonstrated the importance of specific substitutions for their efficacy. researchgate.net Similarly, for benzo[h] malayajournal.orgijpsonline.comnaphthyridin-2(1H)-one analogs targeting mTOR, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to understand the correlation between the chemical structure and inhibitory activity. ijpsonline.com These models provide a theoretical basis for designing new derivatives with enhanced potency. ijpsonline.com
The exploration of SAR is not limited to a single biological target. For instance, a series of 8-hydroxy naphthyridines with antileishmanial activity were optimized based on SAR, although their mechanism was later found to be related to the sequestration of divalent metal cations, which also contributed to their toxicity. nih.gov This highlights the importance of comprehensive SAR studies that also consider potential off-target effects. nih.gov
The general findings from SAR studies on various naphthyridinone isomers can be summarized as follows:
Substitution at the N1-position: This position is often crucial for modulating potency and pharmacokinetic properties. Different substituents can influence the compound's interaction with the target and its metabolic stability. nih.govresearchgate.netmdpi.com
Substitution on the pyridone ring: Modifications at positions C3 and C4 can impact the electronic properties and planarity of the molecule, which in turn affects binding affinity. nih.gov
Substitution on the second pyridine (B92270) ring: Substituents at positions C5, C7, and C8 can be tailored to achieve selectivity for a specific biological target and to fine-tune the physicochemical properties of the molecule. nih.gov
These SAR studies are essential for the rational design of new 2H- malayajournal.orgresearchgate.netNaphthyridin-1-one hydrochloride analogs with improved therapeutic profiles.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Naphthyridinone Analogs
| Naphthyridinone Core | Target/Activity | Key Structural Modifications and their Effects |
| 1,5-Naphthyridin-2-one | Bacterial Topoisomerase | N-1 substitution with a 7-fluoro-1-cyanomethyl group enhanced potency. nih.govresearchgate.net |
| 5H-Benzo[c] malayajournal.orgnih.govnaphthyridin-6-one | Aurora Kinase Inhibition | Specific substitutions are critical for anti-proliferative activity. researchgate.net |
| Benzo[h] malayajournal.orgijpsonline.comnaphthyridin-2(1H)-one | mTOR Inhibition | 3D-QSAR models guide the design of more potent inhibitors. ijpsonline.com |
| 8-Hydroxy Naphthyridines | Antileishmanial Activity | Activity driven by metal chelation, highlighting the importance of considering mechanism in SAR. nih.gov |
Medicinal Chemistry and Drug Discovery Applications of 2h 1 2 Naphthyridin 1 One Hydrochloride
Lead Optimization Strategies Derived from the 2H-nih.govuniroma1.itNaphthyridin-1-one Scaffold
Lead optimization is a critical phase in drug discovery focused on refining the biological activity and physicochemical properties of a lead compound. For the 2H- nih.govuniroma1.itNaphthyridin-1-one scaffold, structure-activity relationship (SAR) studies are a cornerstone of this process. By systematically modifying substituents at various positions on the naphthyridinone core, researchers can enhance potency, selectivity, and drug-like properties.
A key strategy involves exploring the impact of different functional groups at key positions. For instance, in the development of kinase inhibitors, the 2,7-naphthyridone scaffold was identified as a novel lead structure for targeting the MET kinase. nih.gov Subsequent optimization efforts expanded its application to other kinases like c-Kit and VEGFR-2. nih.gov A detailed SAR exploration of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives revealed critical insights. It was discovered that specific substitutions on the 8-amino and 2-phenyl groups could dramatically influence inhibitory activity and selectivity. nih.gov
Molecular modeling and docking simulations are integral to these optimization strategies. These computational tools provide insights into the binding modes of the naphthyridinone derivatives within the active site of the target protein. nih.gov This allows for the rational design of new analogues with improved interactions with key amino acid residues. For example, molecular docking of 8-amino-substituted derivatives into the ATP-binding pockets of c-Kit and VEGFR-2 helped to rationalize the observed SAR and guide the synthesis of more potent inhibitors. nih.gov
The following table summarizes the structure-activity relationships for a series of 2,7-naphthyridin-1-one derivatives as c-Kit and VEGFR-2 inhibitors.
| Compound | R1 Substituent (at position 8) | R2 Substituent (on 2-phenyl) | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3 | (4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino | 4-fluoro | 329.6 | 279.9 |
| 9k | (4-fluoro-3-(trifluoromethyl)phenyl)amino | 4-fluoro | 8.5 | 165.3 |
| 10l | (3-amino-4-methylphenyl)amino | 2,4-difluoro | 210.6 | 56.5 |
| 10r | (3-ethynyl-4-methylphenyl)amino | 2,4-difluoro | 155.3 | 31.7 |
This table is generated based on data reported for novel 2,7-naphthyridin-1-one derivatives. nih.gov
The data indicates that substitutions at the 8-amino position significantly impact potency and selectivity. For instance, compound 9k showed a 38.8-fold improvement in c-Kit inhibition compared to the initial lead compound 3 . nih.gov Similarly, compounds 10l and 10r demonstrated enhanced potency against VEGFR-2. nih.gov
Design and Synthesis of Combinatorial Libraries Based on the Naphthyridinone Core
The design and synthesis of chemical libraries around a core scaffold are fundamental to exploring the chemical space and identifying novel bioactive agents. The 2,7-naphthyridin-1-one core is well-suited for this approach due to the availability of synthetic routes that allow for diversification at multiple positions.
Researchers have constructed focused libraries of 2,7-naphthyridinone derivatives to discover new kinase inhibitors. nih.gov A representative strategy involves creating a library with structural diversity at key positions, such as the 8-amino group, the 2-phenyl group, and the 3-position of the naphthyridinone ring. nih.gov This combinatorial approach enables a systematic investigation of the SAR and can lead to the identification of compounds with novel target profiles.
The synthetic pathway to these libraries often involves key intermediates that can be readily modified. The construction of the 2-phenyl-2,7-naphthyridone scaffold is a critical step, followed by the introduction of diverse side chains. nih.gov For example, a series of analogues can be generated by reacting a common naphthyridinone intermediate with a variety of amines or other building blocks. The development of efficient, multi-component reactions can also facilitate the rapid generation of naphthyridone-based libraries. acs.org
While large-scale combinatorial libraries are one approach, the synthesis of smaller, rationally designed libraries is often more efficient. By focusing on specific structural modifications predicted by molecular modeling to be beneficial, researchers can enrich the library with compounds more likely to have the desired biological activity. nih.gov
Chemical Biology Applications: Development of Probes and Tools
Chemical probes are indispensable tools in chemical biology for dissecting complex biological pathways and validating drug targets. The naphthyridine scaffold has proven to be an excellent foundation for the development of highly potent and selective chemical probes.
For example, a naphthyridine-based inhibitor was developed into an exquisitely selective chemical probe for Casein Kinase 2 (CK2). nih.govresearchgate.net A crucial aspect of this work was the parallel development of a structurally similar but biologically inactive negative control. nih.govresearchgate.net This matched-pair approach is critical for ensuring that any observed biological effects are due to the specific inhibition of the target and not off-target effects of the chemical scaffold itself.
The development of such probes involves several key steps:
Synthesis of a focused library: A series of derivatives of the lead compound are synthesized to optimize for high potency and selectivity against the target kinase.
Broad-panel screening: The optimized compound is screened against a large panel of kinases (kinome-wide screening) to confirm its selectivity.
Cellular activity confirmation: The probe's ability to engage and inhibit the target within a cellular context is verified.
Design of a negative control: A close structural analogue that lacks a key interaction with the target's active site (e.g., a hydrogen bond acceptor) is designed and synthesized. This control should be inactive against the target but retain similar physicochemical properties to the active probe. nih.gov
While a specific probe based on the 2H- nih.govuniroma1.itNaphthyridin-1-one hydrochloride structure is not yet prominent in the literature, the demonstrated success with other naphthyridine isomers highlights the immense potential of this scaffold class for creating valuable research tools to interrogate biological systems. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies Utilizing Naphthyridinones
Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for discovering novel lead compounds. uniroma1.itfrontiersin.org FBDD involves screening small, low-molecular-weight compounds (fragments) to identify weak binders, which are then optimized into more potent leads. drughunter.com Scaffold hopping aims to identify isofunctional compounds with entirely new core structures, which can lead to improved properties and novel intellectual property. uniroma1.iteurofinsdiscovery.com
The 2,7-naphthyridin-1-one scaffold can be utilized in both of these approaches.
As a Target for Scaffold Hopping: A known inhibitor with a different core can serve as a template. By identifying the key pharmacophoric features of the template, medicinal chemists can design new scaffolds, such as the 2,7-naphthyridin-1-one, that maintain the crucial interactions with the biological target. uniroma1.it The successful identification of the 2,7-naphthyridinone core as a MET kinase inhibitor was based on a design intended to conformationally restrain key pharmacophoric groups of known inhibitors. nih.gov
As a Starting Point for Scaffold Hopping: A lead compound based on the 2,7-naphthyridin-1-one scaffold might possess some undesirable properties (e.g., poor solubility, metabolic instability). A scaffold hopping campaign would then be initiated to find a completely different core that retains the desired biological activity while overcoming these liabilities. dundee.ac.uk
In the context of FBDD, the 2,7-naphthyridin-1-one core itself, or a simplified version of it, could serve as a fragment to be identified in a screen. More commonly, a hit from a fragment screen could be "grown" or elaborated by adding functionalities, eventually leading to a more complex and potent molecule incorporating a naphthyridinone-like structure. The principles of FBDD, such as optimizing for ligand efficiency, are directly applicable to the hit-to-lead optimization of compounds based on this scaffold. drughunter.com
Future Research Directions and Emerging Avenues for 2h 1 2 Naphthyridin 1 One Hydrochloride
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research has focused on established kinase targets, the 2,7-naphthyridinone core is ripe for exploration against a wider array of biological molecules and disease states. Its structural features allow for diverse modifications, making it a candidate for hitting novel targets.
Future research is anticipated to focus on expanding the therapeutic applications of this compound class beyond oncology. For instance, derivatives have already been investigated for their anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions by inhibiting pro-inflammatory cytokines and enzymes. Further investigation into novel targets could unveil new treatments for a range of diseases.
Key Research Areas:
Topoisomerase Inhibition: A novel series of naphthyridine derivatives has been identified as potential topoisomerase I (Top I) inhibitors. One potent compound from this series demonstrated a significant inhibitory effect on Top I, inducing apoptosis and DNA strand breaks in cancer cells, and showed therapeutic potential in in-vivo tumor xenograft models. nih.gov This suggests that the 2,7-naphthyridinone scaffold could be optimized for this important anti-cancer target.
BAF Complex Modulation: Bromodomain-containing protein 9 (BRD9), a key component of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a critical target in cancers like synovial sarcoma. google.com The development of molecules that can target and degrade BRD9 is an active area of research. The adaptability of the naphthyridinone structure makes it a plausible candidate for designing novel BRD9 inhibitors or degraders.
Kinase Inhibition Expansion: The 2,7-naphthyridinone scaffold is a known kinase inhibitor. Derivatives have shown potent activity against MET/AXL and c-Kit/VEGFR-2, which are crucial in cancer therapy. Future work could expand this to other kinase families implicated in cancer and other diseases, such as Mst1 kinase. google.com
Antimicrobial Applications: Some naphthyridinone derivatives have displayed moderate activity against bacterial strains, indicating that this chemical class could be explored for developing new antimicrobial agents.
| Biological Target | Potential Therapeutic Area | Rationale / Key Findings | Citation |
|---|---|---|---|
| Topoisomerase I (Top I) | Oncology | Derivatives have been shown to inhibit Top I, leading to cancer cell apoptosis and have demonstrated in-vivo efficacy. | nih.gov |
| BRD9 (BAF Complex Component) | Oncology (e.g., Synovial Sarcoma) | Targeting BRD9 is a validated strategy in certain cancers; the naphthyridinone scaffold is a candidate for developing new inhibitors. | google.com |
| Novel Kinases (e.g., Mst1) | Oncology, Inflammatory Diseases | The scaffold is a proven kinase inhibitor; expanding to new kinases could broaden its therapeutic use. | google.com |
| Bacterial Proteins | Infectious Diseases | Initial studies show moderate antibacterial activity, suggesting potential for development as novel antibiotics. |
Advanced Delivery Systems and Formulation Strategies
The translation of a promising compound into an effective therapy often hinges on its delivery system. ijpsjournal.com For 2H- googleapis.comNaphthyridin-1-one hydrochloride, advanced drug delivery systems (DDS) offer a significant opportunity to enhance therapeutic efficacy, improve bioavailability, and minimize potential side effects. ijpsjournal.com These systems are designed to control the release of the drug at a specific site and rate. ijpsjournal.com
Future formulation research will likely focus on overcoming challenges such as poor water solubility and enabling targeted delivery to specific tissues, like tumors. zimlab.in
Emerging Formulation Strategies:
Nanoparticle-Based Systems: Nanotechnology offers a revolutionary platform for drug delivery. zimlab.in Encapsulating naphthyridinone derivatives within nanoparticles, such as liposomes, niosomes, or polymeric micelles, can improve solubility, prolong circulation time, and facilitate passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. zimlab.innih.gov
Microspheres: Biodegradable polymer-based microspheres are a promising approach for the controlled, parenteral delivery of therapeutic agents. mdpi.com This system could provide sustained release of 2H- googleapis.comNaphthyridin-1-one hydrochloride, reducing dosing frequency and improving patient compliance.
Hot-Melt Extrusion (HME): HME technology can enhance the dissolution profile of poorly water-soluble drugs by creating amorphous solid dispersions. zimlab.in This solvent-free method offers an efficient and environmentally friendly way to formulate naphthyridinone derivatives for improved oral bioavailability. zimlab.in
Biomimetic Carriers: Cell membrane-based delivery systems represent a sophisticated strategy. nih.gov By coating nanoparticles with membranes from natural cells (e.g., red blood cells), the delivery system can gain prolonged circulation time and low immunogenicity, making it an ideal carrier. nih.gov
| Delivery System | Primary Advantage | Mechanism of Action | Citation |
|---|---|---|---|
| Nanoparticles (Liposomes, Niosomes) | Improved solubility, targeted delivery, enhanced stability. | Encapsulates the drug, protecting it from degradation and facilitating accumulation in target tissues like tumors. | ijpsjournal.comzimlab.innih.gov |
| Biodegradable Microspheres | Sustained/Controlled Release | The drug is embedded in a biodegradable polymer matrix, which slowly erodes to release the drug over an extended period. | mdpi.com |
| Hot-Melt Extrusion (HME) | Enhanced Dissolution & Bioavailability | Creates a molecular-level mixing of the drug with a polymer, forming a uniform, amorphous product with better solubility. | zimlab.in |
| Cell-Membrane Coated Carriers | Biocompatibility, Low Immunogenicity | Uses natural cell membranes to camouflage the drug carrier, avoiding immune detection and prolonging circulation. | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced activity and safety. nih.govnih.gov
For the 2H- googleapis.comNaphthyridin-1-one scaffold, AI and ML can accelerate the design-test-analyze cycle, enabling the rapid identification of derivatives with superior therapeutic profiles.
Applications of AI/ML in Naphthyridinone Research:
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov This allows researchers to prioritize which naphthyridinone derivatives to synthesize and test, saving significant time and resources. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up. researchgate.net By providing the model with the 2,7-naphthyridinone core and desired properties (e.g., high potency, low toxicity), these algorithms can propose novel derivatives that chemists may not have conceived of.
ADMET Prediction: A major cause of drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties for a given chemical structure. jddtonline.info This allows for the early-stage filtering of naphthyridinone derivatives that are likely to fail, focusing efforts on more promising candidates. nih.gov
Target Identification and Validation: AI can analyze complex biological data to identify and validate new drug targets for which the naphthyridinone scaffold might be suitable. nih.gov
| AI/ML Application | Description | Impact on Naphthyridinone Research | Citation |
|---|---|---|---|
| Virtual Screening | Rapidly screens large compound libraries to predict binding affinity to a target. | Accelerates hit identification by prioritizing synthesis of the most promising derivatives. | researchgate.netnih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. | Creates innovative naphthyridinone derivatives with optimized efficacy and safety. | researchgate.net |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profile of a compound. | Reduces late-stage failures by eliminating compounds with unfavorable properties early in the process. | nih.govjddtonline.info |
| Target Identification | Analyzes biological data to propose and validate new drug targets. | Expands the potential therapeutic applications of the naphthyridinone scaffold. | nih.gov |
Development of Photoactivatable or Stimuli-Responsive Naphthyridinone Derivatives
Stimuli-responsive materials, which change their properties in response to an external trigger, are at the forefront of advanced drug delivery and therapy. mdpi.commdpi.com Developing naphthyridinone derivatives that can be "switched on" by a specific stimulus, such as light or a change in the local microenvironment (e.g., pH), offers a powerful strategy for achieving highly targeted and controlled drug action. nih.gov
This approach aims to keep the drug inactive during its transit through the body, only releasing its therapeutic effect upon reaching the target site, thereby minimizing off-target effects.
Potential Stimuli for Naphthyridinone Activation:
Light (Photoactivation): Photoactivatable compounds remain inert until irradiated with light of a specific wavelength. google.com By incorporating photo-labile groups onto the naphthyridinone structure, it may be possible to create a prodrug that can be activated precisely at a disease site (e.g., a superficial tumor) using focused light. This approach offers exceptional spatial and temporal control over drug activity. Some naphthopyran isomers are known to undergo ring-opening reactions upon UV light exposure. researchgate.net
pH-Responsiveness: The microenvironment of tumors is often more acidic than that of healthy tissue. nih.gov Naphthyridinone derivatives could be designed to be stable at physiological pH (7.4) but become activated or change their conformation in the acidic tumor environment. For example, molecules can be designed to switch from a neutral to a positive charge in acidic conditions, enhancing cellular uptake. nih.gov
Redox-Responsiveness: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) than the bloodstream. This difference can be exploited to design derivatives that are cleaved and activated only after entering a cell.
Enzyme-Responsiveness: Specific enzymes that are overexpressed in disease states (e.g., certain proteases in cancer) can be used as a trigger. The naphthyridinone could be linked to a substrate for one of these enzymes, which would cleave the bond and release the active drug only in the target tissue.
| Stimulus | Activation Mechanism | Therapeutic Advantage | Citation |
|---|---|---|---|
| Light (UV/Visible) | A photosensitive protecting group is cleaved by light, releasing the active drug. | High spatial and temporal control of drug activation, minimizing systemic exposure. | google.comresearchgate.net |
| Low pH (Tumor Microenvironment) | Acid-labile linkers break or the molecule undergoes a conformational/charge change, leading to activation or enhanced uptake. | Targets the acidic environment of tumors and inflammatory sites. | nih.gov |
| Redox Potential (Intracellular) | Disulfide or other redox-sensitive bonds are cleaved by high intracellular glutathione levels. | Ensures drug activation occurs primarily after cell entry. | nih.gov |
| Specific Enzymes | An enzyme overexpressed at the disease site cleaves a linker to release the active drug. | High target specificity based on the unique enzymatic profile of the diseased tissue. | mdpi.com |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2H-[2,7]Naphthyridin-1-one hydrochloride, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via cyclization of chlorinated intermediates under acidic conditions. For example, trichloro-dicyanohexanoyl chloride derivatives can undergo HCl-mediated cyclization in butyl ether at 140°C to yield naphthyridinone frameworks . Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) followed by electrophilic cyclization are also employed to construct the naphthyridine core . Optimization involves adjusting solvent polarity (e.g., Bu₂O for high-temperature stability) and catalyst loading to improve yields (reported up to 78% in some cases) .
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₆ClN₂O).
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 113 K) resolves bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding networks, as seen in related naphthyridinone monohydrates .
Reactivity and Functionalization
Q. Q3. How can the hydroxyl or amino groups in naphthyridinone derivatives be selectively functionalized for target-oriented applications?
Answer:
- Aminolysis : Replace hydroxyl groups (e.g., 4-hydroxy-1,5-naphthyridin-2-one) with amines (e.g., aniline hydrochloride) under reflux to form 4-anilino derivatives .
- Electrophilic Substitution : Introduce halogens (Cl, Br) at electron-rich positions using POCl₃ or NBS.
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions modify aryl/heteroaryl substituents .
Stability and Degradation
Q. Q4. What are the key stability challenges for this compound under storage or experimental conditions?
Answer:
- Thermal Degradation : Decomposition occurs above 275°C (mp 265–275°C for analogous naphthylamine hydrochlorides) .
- Hydrolytic Sensitivity : Acidic/basic conditions may cleave the lactam ring. Stress testing (pH 1–13, 40–80°C) with HPLC monitoring is recommended .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Biological Activity Profiling
Q. Q5. What methodologies are used to evaluate the biological activity of naphthyridinone derivatives?
Answer:
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., IC₅₀ values for intermediate 6-methylene-2,7-dioxo-4,4,5-tricarbonitrile derivatives) .
- Kinase Inhibition : ATP-competitive assays (e.g., IKKβ inhibition by Bay 65-1942 hydrochloride) using fluorescence polarization .
- In Vivo Studies : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models .
Advanced Synthesis Challenges
Q. Q6. How are regioselectivity issues addressed during the synthesis of polyfunctionalized naphthyridinones?
Answer:
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions).
- Directing Groups : Use tert-butyl groups to sterically guide cyclization, as demonstrated in benzo-fused naphthyridines .
- Catalytic Systems : Optimize Pd/Xantphos catalysts for cross-coupling selectivity .
Analytical Method Development
Q. Q7. What analytical strategies ensure purity and quantify impurities in this compound batches?
Answer:
- HPLC-UV/MS : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with acetonitrile/water gradients. Detect impurities (e.g., penilloic acids) at 254 nm .
- Pharmacopeial Standards : Compare against certified reference materials (e.g., Cerilliant®) for forensic-grade validation .
Mechanistic Studies
Q. Q8. What mechanistic insights explain the regioselective hydrolysis of cyanide groups in naphthyridinone precursors?
Answer:
- Kinetic Isotope Effects (KIE) : Deuterium labeling tracks proton transfer during quasi-hydrolysis of nitriles .
- Intermediate Trapping : Isolate 6-methylene intermediates to confirm stepwise pathways .
Crystallography and Conformation
Q. Q9. How does the crystal structure of this compound inform its reactivity?
Answer: X-ray data (R factor = 0.063) reveal planar lactam rings and intermolecular H-bonding (N–H⋯O), stabilizing the solid-state structure. Substituents (e.g., ethyl groups) induce torsional strain, affecting solubility .
Scale-up Considerations
Q. Q10. What challenges arise when scaling up naphthyridinone synthesis, and how are they mitigated?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
